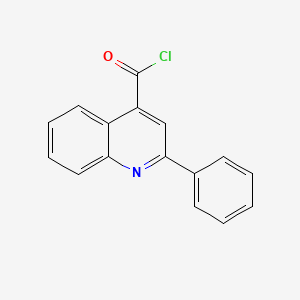
2-Phenylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
2-Phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H10ClNO . It is a solid substance and has a molecular weight of 267.714 . The compound is used in the field of synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of 2-Phenylquinoline-4-carbonyl chloride consists of a phenyl group (a benzene ring), a quinoline group (a benzene ring fused with a pyridine moiety), and a carbonyl chloride group . The InChI code for this compound is 1S/C16H10ClNO .Physical And Chemical Properties Analysis
2-Phenylquinoline-4-carbonyl chloride is a solid substance . It has a molecular weight of 267.714 . .Applications De Recherche Scientifique
Catalytic Applications
2-Phenylquinoline-4-carbonyl chloride derivatives have been investigated for their role in catalysis. A study on half-titanocene chlorides derived from 2-benzimidazolyl-N-phenylquinoline-8-carboxamide revealed their high catalytic activities in ethylene polymerization and copolymerization with α-olefins (Sun et al., 2010).
Synthesis of Quinoline Derivatives
Various quinoline derivatives have been synthesized using 2-phenylquinoline-4-carbonyl chloride or related compounds. For instance, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized and its reactivity towards various agents was studied, highlighting its potential in medicinal chemistry (Elkholy & Morsy, 2006).
Luminescent Materials and Sensing Applications
Studies have focused on the luminescent properties of complexes involving 2-phenylquinoline derivatives. For example, the luminescence of aggregated 2-phenylquinoline in acidic and basic media was explored for potential application as a fluorescent pH sensor and for the detection of 2,4,6-trinitrophenol in water (Maity et al., 2018).
Crystal Structure Analysis
Crystal structure analysis of compounds like 4-phenylquinolin-2-(1H)-one, which can be related to 2-phenylquinoline-4-carbonyl chloride, provides insights into their molecular geometry and potential applications in material science and drug design (Rajnikant et al., 2002).
Electroluminescent Devices
2-Phenylquinoline-based complexes have been studied for their potential in electroluminescent devices. The synthesis and photophysical properties of such complexes indicate their suitability for application in organic light-emitting diodes (OLEDs) (Liu et al., 2014).
Pharmaceutical Applications
While specific research on 2-Phenylquinoline-4-carbonyl chloride in pharmaceutical applications is limited, related compounds demonstrate potential in drug discovery. For instance, the synthesis of functionalized dihydroquinolines and quinolines might be relevant in the development of new therapeutic agents (Jalal et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHGMYUEOXZDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinoline-4-carbonyl chloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

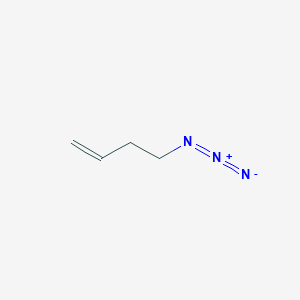
![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)
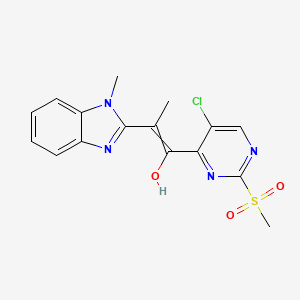
![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2446159.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2446160.png)
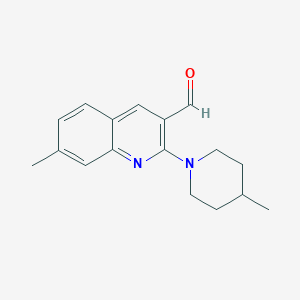
![N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride](/img/structure/B2446165.png)
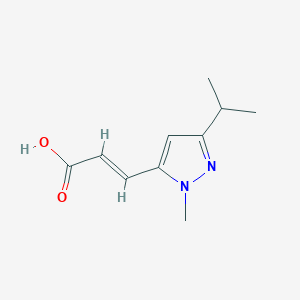
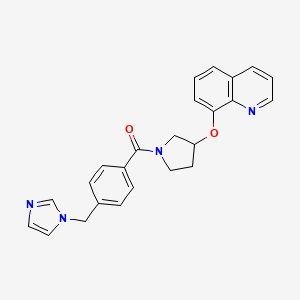
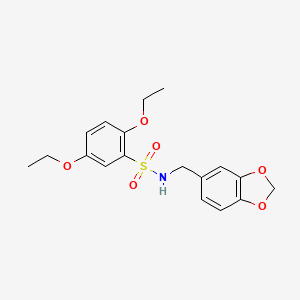
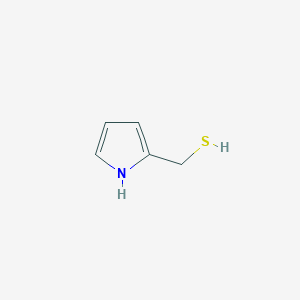
![N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2446171.png)

![benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate](/img/structure/B2446174.png)